Ethyl 4-bromoisoquinoline-1-carboxylate Ethyl 4-bromoisoquinoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15907253
InChI: InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-9-6-4-3-5-8(9)10(13)7-14-11/h3-7H,2H2,1H3
SMILES:
Molecular Formula: C12H10BrNO2
Molecular Weight: 280.12 g/mol

Ethyl 4-bromoisoquinoline-1-carboxylate

CAS No.:

Cat. No.: VC15907253

Molecular Formula: C12H10BrNO2

Molecular Weight: 280.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-bromoisoquinoline-1-carboxylate -

Specification

Molecular Formula C12H10BrNO2
Molecular Weight 280.12 g/mol
IUPAC Name ethyl 4-bromoisoquinoline-1-carboxylate
Standard InChI InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-9-6-4-3-5-8(9)10(13)7-14-11/h3-7H,2H2,1H3
Standard InChI Key XZMMTEITCDXZAW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC=C(C2=CC=CC=C21)Br

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 4-bromoisoquinoline-1-carboxylate belongs to the isoquinoline family, a class of heterocyclic aromatic compounds. Its molecular formula is C₁₂H₁₀BrNO₂, with a molecular weight of 280.12 g/mol. The bromine atom at the 4-position enhances electrophilic reactivity, while the ethyl ester group at the 1-position influences solubility and steric interactions. Key physicochemical parameters include:

PropertyValueSource Analogy
Boiling PointNot reported (est. 300–350°C)Ethyl 6-bromo derivative
LogP (Partition Coefficient)~2.7 (predicted)Methyl 4-bromo analog
SolubilityLow in water, soluble in DMSOIsoquinoline derivatives

The compound’s planar structure facilitates π-π stacking interactions, which are critical in molecular recognition processes. Nuclear magnetic resonance (NMR) data for related compounds suggest characteristic peaks: a downfield shift for the bromine-bearing carbon (δ ~130 ppm in ¹³C NMR) and distinct splitting patterns for the ethyl group protons (δ ~1.3–4.3 ppm in ¹H NMR) .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 4-bromoisoquinoline-1-carboxylate typically involves two sequential steps: bromination of isoquinoline-1-carboxylic acid followed by esterification.

  • Bromination:
    Isoquinoline-1-carboxylic acid undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The reaction is conducted under anhydrous conditions at 0–5°C to minimize side reactions.

    Isoquinoline-1-carboxylic acid+Br2FeCl34-Bromoisoquinoline-1-carboxylic acid\text{Isoquinoline-1-carboxylic acid} + \text{Br}_2 \xrightarrow{\text{FeCl}_3} \text{4-Bromoisoquinoline-1-carboxylic acid}
  • Esterification:
    The brominated intermediate is reacted with ethanol in the presence of a dehydrating agent (e.g., sulfuric acid or thionyl chloride). This step proceeds via nucleophilic acyl substitution, yielding the ethyl ester:

    4-Bromoisoquinoline-1-carboxylic acid+C2H5OHH2SO4Ethyl 4-bromoisoquinoline-1-carboxylate\text{4-Bromoisoquinoline-1-carboxylic acid} + \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 4-bromoisoquinoline-1-carboxylate}

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield (typically >85%) and purity (>95%). Automated systems regulate temperature (±1°C) and reagent stoichiometry, minimizing byproducts like di-brominated species. Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography with silica gel .

Applications in Synthetic Chemistry

Ethyl 4-bromoisoquinoline-1-carboxylate is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct biaryl systems. The bromine atom acts as a leaving group, enabling palladium-catalyzed bond formation with aryl boronic acids :

Ethyl 4-bromoisoquinoline-1-carboxylate+Ar-B(OH)2Pd(PPh3)4Ethyl 4-aryl-isoquinoline-1-carboxylate\text{Ethyl 4-bromoisoquinoline-1-carboxylate} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ethyl 4-aryl-isoquinoline-1-carboxylate}

This reactivity is exploited in synthesizing ligands for catalytic systems and bioactive molecules. Comparative studies with ethyl 6-bromoisoquinoline-1-carboxylate reveal that the 4-bromo derivative exhibits faster coupling kinetics due to reduced steric hindrance .

Comparative Analysis with Related Compounds

The table below contrasts ethyl 4-bromoisoquinoline-1-carboxylate with its structural analogs:

CompoundMolecular FormulaKey DifferencesBiological Activity
Ethyl 4-bromoisoquinoline-1-carboxylateC₁₂H₁₀BrNO₂Bromine at 4-position, ethyl esterHypothesized antimicrobial
Ethyl 6-bromoisoquinoline-1-carboxylateC₁₂H₁₀BrNO₂Bromine at 6-positionLower coupling reactivity
Methyl 4-bromoisoquinoline-1-carboxylateC₁₁H₈BrNO₂Methyl esterConfirmed anticancer activity

The 4-bromo substitution pattern confers distinct electronic and steric properties, making it more reactive in cross-coupling reactions compared to 6-bromo isomers .

Future Directions and Research Gaps

Despite its synthetic utility, ethyl 4-bromoisoquinoline-1-carboxylate remains understudied in biological contexts. Priority research areas include:

  • Pharmacokinetic Profiling: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Identification: High-throughput screening to identify protein targets (e.g., kinases, GPCRs).

  • Structure-Activity Relationships (SAR): Systematic modification of the ester group and bromine position to optimize bioactivity.

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